Aqueous Solubility Advantage: Pyridinyl-Ureido Sulfonates vs. Phenyl-Ureido Sulfonates (PUB-SOs)
The pyridin-4-yl urea motif in the target compound is a critical structural determinant for the aqueous solubility of the downstream PYRUB-SO products. Neutral PYRUB-SOs exhibit water solubility of 4.4–64 μg/mL, up to 9-fold higher than their PUB-SO (phenyl urea) counterparts (4.5–18 μg/mL). Upon salt formation, PYRUB-SO hydrochlorides achieve solubilities of 26–190 μg/mL, representing up to a 42-fold improvement over PUB-SOs [1]. Since the target sulfonyl chloride is the direct synthetic precursor to these PYRUB-SOs, its pyridin-4-yl urea architecture is the enabling feature for this solubility gain.
| Evidence Dimension | Aqueous solubility of final sulfonate ester products |
|---|---|
| Target Compound Data | PYRUB-SOs: 4.4–64 μg/mL (neutral); 26–190 μg/mL (HCl salt) [1] |
| Comparator Or Baseline | PUB-SOs (phenyl urea analogs): 4.5–18 μg/mL [1] |
| Quantified Difference | Up to 9-fold (neutral); up to 42-fold (salt form) [1] |
| Conditions | UV spectroscopy, water solubility assay, compounds 1–36 vs. SFOM-0106, SFOM-0107, SFOM-0111, SFOM-0147, SFOM-0148, SFOM-0149 |
Why This Matters
Higher aqueous solubility directly impacts in vitro assay compatibility and in vivo formulation feasibility, making the pyridinyl-urea scaffold (and by extension this sulfonyl chloride precursor) a superior choice for drug discovery programs targeting DHODH.
- [1] Ouellette, V.; Bouzriba, C.; Chavez Alvarez, A. C.; Hamel-Côté, G.; Fortin, S. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Med. Chem. 2025, 16, 4440–4462. View Source
